An In-depth Technical Guide to Potassium 2-bromo-2,2-difluoroacetate
An In-depth Technical Guide to Potassium 2-bromo-2,2-difluoroacetate
CAS Number: 87189-16-0
This technical guide provides a comprehensive overview of Potassium 2-bromo-2,2-difluoroacetate, a key reagent in modern synthetic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, and diverse applications, with a focus on its role as a versatile source of the difluoromethyl group.
Chemical and Physical Properties
Potassium 2-bromo-2,2-difluoroacetate is a white, crystalline solid.[1] It is valued in organic synthesis for its ability to introduce the bromo(difluoro)methyl or difluoromethyl group into various molecular scaffolds. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 87189-16-0 | |
| Molecular Formula | C₂BrF₂KO₂ | [2] |
| Molecular Weight | 213.02 g/mol | [2] |
| Appearance | White solid | [2] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in water and various organic solvents. | [3] |
| Storage Temperature | Room Temperature | |
| InChI Key | IDXMRTSGPHLLSP-UHFFFAOYSA-M |
Spectral Data:
| Spectrum Type | Data |
| ¹H NMR | A proton NMR spectrum is available for Potassium bromodifluoroacetate.[4] |
| ¹³C NMR | Specific data not readily available in the searched literature. |
| ¹⁹F NMR | Specific data not readily available in the searched literature. |
| Infrared (IR) | Specific data not readily available in the searched literature. |
| Mass Spectrometry (MS) | Specific data not readily available in the searched literature. |
Synthesis of Potassium 2-bromo-2,2-difluoroacetate
A common and efficient method for the synthesis of Potassium 2-bromo-2,2-difluoroacetate involves the hydrolysis of ethyl 2-bromo-2,2-difluoroacetate.
Experimental Protocol: Synthesis from Ethyl 2-bromo-2,2-difluoroacetate
Materials:
-
Ethyl 2-bromo-2,2-difluoroacetate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
Procedure:
-
A solution of potassium hydroxide (1.0 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Ethyl 2-bromo-2,2-difluoroacetate (1.0 equivalent) is added dropwise to the KOH solution at room temperature.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the solvent is removed under reduced pressure to yield Potassium 2-bromo-2,2-difluoroacetate as a solid.
Note: This is a general procedure. Researchers should consult the primary literature for specific quantities, reaction times, and purification methods.
Caption: Synthesis of Potassium 2-bromo-2,2-difluoroacetate.
Key Applications in Organic Synthesis
Potassium 2-bromo-2,2-difluoroacetate is a versatile reagent employed in a variety of important organic transformations.
Visible-Light-Driven Difluoroacetylation
A significant application of Potassium 2-bromo-2,2-difluoroacetate is in visible-light-mediated difluoroacetylation reactions. This method offers a mild and efficient way to introduce the difluoroacetyl group into organic molecules.
Reaction Mechanism:
Under visible light irradiation and in the presence of a suitable photoredox catalyst, Potassium 2-bromo-2,2-difluoroacetate can generate a difluoroacetyl radical. This radical can then add to alkenes or other unsaturated systems to form new carbon-carbon bonds.
Caption: Mechanism of visible-light-driven difluoroacetylation.
Suzuki-Miyaura Cross-Coupling Reactions
Potassium 2-bromo-2,2-difluoroacetate can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between the difluoroacetate moiety and various organoboron compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Potassium 2-bromo-2,2-difluoroacetate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, isopropanol/water)
Procedure:
-
To a reaction vessel, add Potassium 2-bromo-2,2-difluoroacetate (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), the ligand, and the base.[1]
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Degassed solvent is added, and the reaction mixture is heated with stirring for a specified time, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard workup and chromatographic techniques.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Role in Drug Development and Medicinal Chemistry
The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. The difluoromethyl (CF₂H) group, in particular, is of great interest as it can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, capable of participating in hydrogen bonding.[5]
Safety and Handling
Potassium 2-bromo-2,2-difluoroacetate should be handled with care in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Potassium 2-bromo-2,2-difluoroacetate is a highly valuable and versatile reagent for the introduction of difluorinated motifs in organic synthesis. Its utility in modern synthetic methodologies, such as visible-light photoredox catalysis and palladium-catalyzed cross-coupling reactions, underscores its importance for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug discovery. The continued exploration of its reactivity is expected to lead to the development of novel synthetic strategies and the discovery of new bioactive compounds.
References
- 1. 87189-16-0|Potassium 2-bromo-2,2-difluoroacetate|BLD Pharm [bldpharm.com]
- 2. Potassium 2-bromo-2,2-difluoroacetate | CymitQuimica [cymitquimica.com]
- 3. 87189-16-0 | Potassium 2-bromo-2,2-difluoroacetate [fluoromart.com]
- 4. Potassium bromodifluoroacetate(87189-16-0) 1H NMR [m.chemicalbook.com]
- 5. 87189-16-0 | Potassium 2-bromo-2,2-difluoroacetate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
